2-(Chloromethyl)-2-cyclopropyloxolane
Description
Contextualization within Oxolane Chemistry and Cyclopropane-Containing Systems
The oxolane, or tetrahydrofuran (B95107), ring is a fundamental five-membered saturated heterocycle ubiquitous in both natural products and synthetic chemistry. nih.gov Its derivatives are key components in a vast array of biologically active molecules and serve as versatile synthetic intermediates. nih.gov The presence of the oxygen atom imparts polarity and hydrogen bond accepting capabilities, influencing the solubility and binding properties of molecules containing this scaffold.
Concurrently, the cyclopropane (B1198618) ring is the smallest carbocyclic system, characterized by significant ring strain. researchgate.net This strain endows cyclopropane derivatives with unique chemical reactivity, often resembling that of alkenes. researchgate.net They participate in a variety of ring-opening reactions and act as rigid conformational constraints in larger molecules. The incorporation of a cyclopropane moiety is a common strategy in medicinal chemistry to enhance metabolic stability and fine-tune biological activity. mdpi.com
The hypothetical structure of 2-(Chloromethyl)-2-cyclopropyloxolane, therefore, represents a fascinating convergence of these two important chemical motifs. The direct attachment of the strained cyclopropane ring and a reactive chloromethyl group to the same carbon of the oxolane ring suggests a molecule with a rich and complex chemical profile.
Structural Characteristics and Unique Reactivity Potential of the this compound Core
The core structure of this compound features a quaternary carbon center on the oxolane ring, substituted with both a cyclopropyl (B3062369) group and a chloromethyl group. This arrangement is expected to create significant steric hindrance around the reactive chloromethyl unit. The carbon-chlorine bond is inherently polarized, making the methylene (B1212753) carbon an electrophilic site susceptible to nucleophilic attack.
The proximity of the cyclopropane ring could influence the reactivity of the chloromethyl group in several ways. The electron-donating character of the cyclopropane ring might electronically affect the adjacent carbon-chlorine bond. Furthermore, the strained three-membered ring itself could participate in reactions, potentially leading to rearrangements or more complex transformations under certain conditions. The reactivity of vinyl-substituted cyclopropanes with arynes, for example, demonstrates the potential for strained rings to engage in unique chemical transformations. nih.gov
Overview of Research Gaps and Emerging Avenues for this compound
A thorough review of the existing chemical literature reveals a notable absence of studies specifically focused on this compound. This presents a significant research gap and a compelling opportunity for new avenues of chemical synthesis and reactivity studies.
Key areas for future investigation would include:
Synthesis: Developing efficient and stereocontrolled synthetic routes to this compound would be the first critical step. This would likely involve strategies for the construction of the quaternary center on the oxolane ring.
Reactivity Studies: A systematic investigation of its reactivity with various nucleophiles, bases, and electrophiles would be essential to understand the interplay between the chloromethyl group, the cyclopropane ring, and the oxolane core.
Application in Synthesis: Exploring the utility of this compound as a building block in organic synthesis could lead to the development of novel molecular architectures with potential applications in materials science and medicinal chemistry.
The unique combination of a stable heterocyclic core, a strained carbocycle, and a reactive functional group in this compound positions it as a molecule of considerable interest for fundamental chemical research.
Data Tables
Due to the absence of specific experimental data for this compound in the scientific literature, the following tables provide representative data for its constituent chemical classes to offer a comparative context.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| (Chloromethyl)cyclopropane | C4H7Cl | 90.55 | Not Available |
| 2-(Chloromethyl)-2-methyloxirane | C4H7ClO | 106.55 | Not Available |
| 2-Chloromethyl-2-phenylpropane | C10H13Cl | 168.66 | 96 |
Interactive Data Table
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13ClO |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
2-(chloromethyl)-2-cyclopropyloxolane |
InChI |
InChI=1S/C8H13ClO/c9-6-8(7-2-3-7)4-1-5-10-8/h7H,1-6H2 |
InChI Key |
MMXNDHAYBXJNIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(CCl)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl 2 Cyclopropyloxolane
Retrosynthetic Analysis of the 2-(Chloromethyl)-2-cyclopropyloxolane Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.org This approach is well-suited for identifying various potential synthetic routes. wikipedia.org
The oxolane (tetrahydrofuran) ring is an ether. A common and effective retrosynthetic strategy for ethers is the disconnection of a carbon-oxygen (C–O) bond, which corresponds to the Williamson ether synthesis in the forward direction. amazonaws.com Applying this to this compound, the most logical C–O bond to disconnect is between the oxygen and the C-5 methylene (B1212753) group.
This disconnection leads to a key precursor: a substituted 4-halopentan-1-ol. Specifically, this would be 1-cyclopropyl-1-(chloromethyl)-5-halopentan-1-ol (A) (where the halo group is typically Br or I to facilitate cyclization). An alternative disconnection at the C2-O bond is also possible, leading to the same precursor. This strategy simplifies the cyclic system into an acyclic chain, which is often easier to assemble.
A further simplification of precursor (A) involves a functional group interconversion (FGI) of the terminal halide to a hydroxyl group, leading to the precursor 1-cyclopropyl-1-(chloromethyl)pentane-1,5-diol (B) . The formation of the oxolane ring could then be achieved via an acid-catalyzed dehydration of this diol. organic-chemistry.org
The cyclopropyl (B3062369) group is a strained ring system that imparts unique electronic and steric properties to molecules. researchgate.net In a retrosynthetic sense, there are two primary strategies for its incorporation:
Starting with a Cyclopropyl-Containing Building Block: This is often the most straightforward approach. The retrosynthetic precursor (A) can be further disconnected at the C1-C2 bond. This reveals a cyclopropyl carbonyl compound, such as cyclopropyl methyl ketone (C) , as a potential starting material. The remaining fragment could be introduced via a Grignard reaction using a reagent like 4-bromo-1-chlorobutane , followed by appropriate functional group manipulations. Alternatively, using cyclopropylmagnesium bromide as a nucleophile to attack a suitable electrophile containing the rest of the carbon skeleton is a viable path.
The chloromethyl group (-CH₂Cl) is a versatile functional handle. chempanda.com Its introduction can be planned at different stages of the synthesis.
Late-Stage Chlorination: A common strategy is to perform a functional group interconversion at a late stage. The retrosynthetic precursor (B) could be derived from a triol, 1-cyclopropylpentane-1,1,5-triol , where the primary hydroxyl at the C-1 position is selectively chlorinated. In the forward synthesis, this would involve chlorinating a diol precursor, such as 1-cyclopropyl-1-(hydroxymethyl)pentane-1,5-diol , using standard reagents like thionyl chloride (SOCl₂) or triphenylphosphine (B44618) in carbon tetrachloride (PPh₃/CCl₄). caltech.edu
Using a Chloromethyl-Containing Synthon: An alternative is to introduce the chloromethyl group as part of a key building block. A disconnection of the C1-C(chloromethyl) bond in precursor (A) points to a reaction between a cyclopropyl ketone and a chloromethyl organometallic reagent, such as (chloromethyl)lithium. Another powerful synthon is epichlorohydrin (2-(chloromethyl)oxirane) . While not a direct precursor in this specific disconnection, its use in building blocks for oxolane synthesis is well-established.
Classical and Contemporary Approaches to Oxolane Ring Formation
Based on the retrosynthetic analysis, several forward synthetic methods can be proposed for the construction of the this compound ring system.
The formation of the tetrahydrofuran (B95107) ring is a cornerstone of heterocyclic synthesis. nih.gov Classical methods often rely on intramolecular nucleophilic substitution, while contemporary methods may involve transition-metal catalysis or cycloadditions. nih.govnih.gov
Intramolecular Williamson Ether Synthesis: This is a direct execution of the primary retrosynthetic disconnection. A 5-haloalkoxide, generated by treating a precursor like 1-cyclopropyl-1-(chloromethyl)-5-hydroxypentan-1-ol with a base (e.g., NaH), undergoes an intramolecular Sₙ2 reaction to close the ring. nih.gov This is a robust and widely used method for forming cyclic ethers.
Acid-Catalyzed Cyclization of Diols: The dehydration of a 1,5-diol precursor, such as the one derived from the reduction of a corresponding δ-hydroxy ketone, can yield the tetrahydrofuran ring. organic-chemistry.org This method is straightforward but may be complicated by competing elimination reactions or rearrangements, especially with a quaternary center.
Iodocyclization of Unsaturated Alcohols: A modern and powerful strategy involves the electrophile-mediated cyclization of an unsaturated alcohol. A potential precursor, 1-cyclopropyl-1-(chloromethyl)pent-4-en-1-ol , could undergo iodocyclization upon treatment with iodine (I₂) and a base. This reaction proceeds via an iodonium (B1229267) ion intermediate and is often highly stereoselective. chemrxiv.orgresearchgate.net This approach builds the ring and installs a useful iodide handle at the C-5 position, which can be subsequently removed.
The following table summarizes these relevant cyclization strategies.
| Method | Precursor Type | Typical Reagents | Advantages | Potential Challenges |
| Intramolecular Williamson Ether Synthesis | 5-Haloalcohol | NaH, KH | High yielding, reliable | Requires synthesis of haloalcohol precursor |
| Acid-Catalyzed Dehydration | 1,5-Diol | H₂SO₄, TsOH | Atom economical, simple reagents | Risk of elimination/rearrangement |
| Iodocyclization | Homoallylic Alcohol | I₂, NaHCO₃ | Mild conditions, high stereoselectivity | Requires an unsaturated precursor, additional de-iodination step |
The construction of the C-2 quaternary center bearing both a cyclopropyl and a chloromethyl group is the key synthetic hurdle. The integration of a spiro-cyclopropane moiety often involves specialized reactions. nih.gov
Nucleophilic Addition to a Cyclopropyl Ketone: The most direct route involves the use of a cyclopropyl ketone as a key intermediate. For instance, 1-cyclopropyl-5-hydroxypentan-1-one could be synthesized first. Subsequent reaction with a chloromethyl organometallic reagent, like (chloromethyl)lithium or the Grignard reagent derived from chloromethyl methyl ether, would generate the desired tertiary alcohol. This alcohol is then primed for cyclization to the final oxolane product.
Ring-Opening of an Oxaspiro[2.2]pentane Derivative: A more advanced strategy could involve an oxaspiro[2.2]pentane, which is an epoxide fused to a cyclopropane (B1198618) ring. nih.gov A suitably functionalized oxaspiro[2.2]pentane could undergo a Lewis acid-promoted rearrangement or a nucleophilic ring-opening with a chloride source to generate a precursor that could then be elaborated into the target oxolane. This approach is driven by the release of ring strain from both the epoxide and cyclopropane rings. nih.gov
[3+2] Cycloaddition with Donor-Acceptor Cyclopropanes: Contemporary methods for heterocycle synthesis often utilize ring-expansion reactions of activated cyclopropanes. researchgate.net A donor-acceptor cyclopropane (DACP) could potentially undergo a formal [3+2] cycloaddition with an appropriate carbonyl compound or alkene under Lewis acid catalysis to construct the five-membered oxolane ring with the cyclopropyl group already incorporated at the spiro-center. researchgate.net
This table outlines potential strategies for constructing the C-2 quaternary center.
| Strategy | Key Intermediate | Key Reaction | Advantages | Challenges |
| Nucleophilic Addition | Cyclopropyl Ketone | Grignard or Organolithium Addition | Convergent, uses readily available materials | Handling of potentially unstable chloromethyl organometallics |
| Oxaspiro[2.2]pentane Ring Opening | Functionalized Oxaspiro[2.2]pentane | Nucleophilic/Lewis Acid-mediated opening | Access to complex spirocyclic systems | Synthesis of the strained oxaspiro precursor can be difficult |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane | Lewis Acid-catalyzed Cycloaddition | Rapid assembly of the heterocyclic core | Requires specialized and highly activated cyclopropane substrates |
Enantioselective and Diastereoselective Synthesis of this compound
The synthesis of a chiral molecule like this compound in an enantiomerically pure form requires stereocontrolled methods. Asymmetric synthesis is a primary approach to achieve this, aiming to produce a single enantiomer or diastereomer.
Chiral Auxiliary-Based Methods for Asymmetric Induction
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org
For a hypothetical synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a key bond-forming reaction. For instance, an Evans' oxazolidinone auxiliary could be used to control the stereoselective alkylation or aldol (B89426) reaction of a precursor, thereby setting the stereochemistry at the C2 position of the oxolane ring. researchgate.net The successful application of this method would depend on the ability to selectively remove the auxiliary without affecting the newly formed chiral center.
Key Features of Chiral Auxiliary Methods:
| Feature | Description |
|---|---|
| Mechanism | Temporary attachment of a chiral group to a substrate to induce facial bias in a reaction. |
| Advantages | High levels of stereoselectivity, predictability, and well-established procedures for many reaction types. researchgate.net |
| Disadvantages | Requires additional synthetic steps for attachment and removal, and the auxiliary is used in stoichiometric amounts. |
| Common Auxiliaries | Evans' oxazolidinones, camphor-derived auxiliaries, pseudoephedrine. wikipedia.orgresearchgate.net |
Asymmetric Catalysis in the Synthesis of this compound and its Precursors
Asymmetric catalysis is a highly efficient method for producing chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. nih.gov This approach is often favored in industrial settings for its economic and environmental benefits.
A potential asymmetric catalytic route to this compound could involve the enantioselective cyclization of an unsaturated precursor. For example, a chiral Lewis acid or transition metal complex could catalyze the intramolecular etherification of a suitably substituted alcohol, controlling the stereochemistry during the formation of the oxolane ring. Alternatively, asymmetric catalysis could be employed in the synthesis of a chiral precursor, such as a cyclopropyl-containing intermediate, which would then be converted to the final product. rsc.org
Biocatalytic Approaches for Stereocontrol in this compound Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. unito.it Enzymes are inherently chiral and can distinguish between enantiomers or enantiotopic faces of a substrate, making them powerful tools for asymmetric synthesis. nih.gov
For the synthesis of this compound, a biocatalytic approach could involve the kinetic resolution of a racemic mixture of the final compound or a precursor. For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers. Alternatively, enzymes like halohydrin dehalogenases could potentially be used in the stereoselective formation of the oxolane ring from an acyclic precursor. nih.gov The development of such a process would likely require screening for a suitable enzyme or protein engineering to achieve high selectivity and efficiency. nih.govrsc.org
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound would involve optimizing various aspects of the synthetic route for sustainability.
Solvent Selection and Reaction Medium Optimization
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Ideal green solvents are non-toxic, derived from renewable resources, and have a low environmental footprint. For a hypothetical synthesis, replacing hazardous chlorinated solvents or volatile ethers with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water would be a key consideration. unito.it Optimizing reaction conditions to be performed in a minimal amount of solvent or under solvent-free conditions would represent a significant improvement. whiterose.ac.uk
Atom Economy and Efficiency Metrics for Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. whiterose.ac.uk A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
Reactivity and Reaction Pathways of 2 Chloromethyl 2 Cyclopropyloxolane
Reactions Involving the Chloromethyl Group
The chloromethyl group (–CH₂Cl) is the primary site of reactivity in the molecule under non-acidic conditions. As a primary alkyl halide, its reactions are characterized by substitution and elimination pathways.
Nucleophilic substitution is a principal reaction pathway for primary alkyl halides. The mechanism can be either bimolecular (SN2) or unimolecular (SN1), with the structure of the substrate being a determining factor. masterorganicchemistry.comresearchgate.net
For 2-(chloromethyl)-2-cyclopropyloxolane, the SN2 mechanism is strongly favored. This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. youtube.com This mechanism is preferred for primary halides due to minimal steric hindrance around the reaction center, allowing for the requisite "back-side attack" by the nucleophile. masterorganicchemistry.comlibretexts.org
Conversely, the SN1 pathway is highly unlikely. This mechanism proceeds through a carbocation intermediate. youtube.com The formation of a primary carbocation, which would be required upon the departure of the chloride ion from the chloromethyl group, is energetically unfavorable due to its instability. masterorganicchemistry.com Therefore, reactions with a wide range of nucleophiles are expected to proceed cleanly via the SN2 pathway.
| Nucleophile | Reagent Example | Expected SN2 Product | Product Class |
|---|---|---|---|
| Hydroxide (B78521) | NaOH | (2-Cyclopropyloxolan-2-yl)methanol | Alcohol |
| Alkoxide | NaOCH₃ | 2-Cyclopropyl-2-(methoxymethyl)oxolane | Ether |
| Cyanide | NaCN | (2-Cyclopropyloxolan-2-yl)acetonitrile | Nitrile |
| Azide (B81097) | NaN₃ | 2-(Azidomethyl)-2-cyclopropyloxolane | Azide |
| Thiolate | NaSCH₃ | 2-Cyclopropyl-2-((methylthio)methyl)oxolane | Sulfide |
| Iodide | NaI (Finkelstein reaction) | 2-Cyclopropyl-2-(iodomethyl)oxolane | Alkyl Iodide |
Elimination reactions, which form alkenes, compete with nucleophilic substitution. masterorganicchemistry.com For primary alkyl halides like this compound, SN2 reactions are generally favored, especially with good nucleophiles that are also weak bases (e.g., I⁻, CN⁻, N₃⁻). libretexts.org
However, an E2 (bimolecular elimination) reaction can be induced by using a strong, sterically hindered base. lumenlearning.comchemistry.coach Such bases, like potassium tert-butoxide (KOtBu), are poor nucleophiles due to their bulk, which disfavors the SN2 pathway and promotes the abstraction of a β-hydrogen instead. masterorganicchemistry.comchemistry.coach
In this compound, there are two types of β-hydrogens available for abstraction:
Hydrogens on the cyclopropyl (B3062369) ring: Abstraction of a hydrogen from the carbon of the cyclopropyl ring attached to the oxolane core.
Hydrogens within the oxolane ring: Abstraction of a hydrogen from the C3 position of the oxolane ring.
Given the geometric constraints and strain, the formation of an exocyclic methylene (B1212753) group via abstraction of a hydrogen from the C3 position of the oxolane ring is the more probable elimination pathway.
| Base/Nucleophile | Type | Predicted Major Pathway | Major Product |
|---|---|---|---|
| NaOH | Strong Base, Good Nucleophile | SN2 | (2-Cyclopropyloxolan-2-yl)methanol |
| NaOCH₃ | Strong Base, Good Nucleophile | SN2 | 2-Cyclopropyl-2-(methoxymethyl)oxolane |
| KOtBu | Strong, Sterically Hindered Base | E2 | 2-Cyclopropyl-2-methyleneoxolane |
| DBU | Non-nucleophilic, Strong Base | E2 | 2-Cyclopropyl-2-methyleneoxolane |
The carbon-chlorine bond can undergo homolytic cleavage under thermal or photochemical conditions to generate a radical intermediate. libretexts.org This would form a primary cyclopropylmethyl radical.
The cyclopropylmethyl radical is a well-known "radical clock". wikipedia.org It undergoes an extremely rapid, irreversible ring-opening rearrangement to form the more stable but-3-enyl radical. wikipedia.orgpsu.edu The rate constant for this ring-opening is on the order of 8.6 x 10⁷ s⁻¹ at 298 K. wikipedia.orgstackexchange.com This rearrangement is driven by the release of the significant ring strain (ca. 115 kJ/mol) of the cyclopropane (B1198618) ring. psu.edu
Therefore, any reaction proceeding through a radical mechanism at the chloromethyl carbon will almost certainly lead to products derived from the ring-opened but-3-enyl radical intermediate rather than the intact cyclopropylmethyl structure. For example, in a radical-mediated reduction with a hydrogen-atom donor like tributyltin hydride (Bu₃SnH), the expected product would be 5-oxaspiro[2.5]octane, but the rearranged 2-(but-3-en-1-yl)oxolane would be the overwhelmingly dominant product.
Oxolane Ring Reactivity and Transformations
The oxolane (tetrahydrofuran) ring is a cyclic ether. Ethers are generally unreactive and are often used as solvents due to their stability. masterorganicchemistry.com Unlike smaller cyclic ethers such as epoxides (oxiranes) or oxetanes, the five-membered oxolane ring has significantly less ring strain and is therefore resistant to cleavage under neutral or basic conditions. wikipedia.org Ring-opening requires activation by a strong acid. wikipedia.orgmasterorganicchemistry.com
In the presence of a strong acid, such as HBr or HI, the oxolane ring can be cleaved. libretexts.org The mechanism begins with the protonation of the ether oxygen atom, which converts it into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com
Following protonation, a nucleophile (such as a halide ion from the acid) attacks one of the α-carbons (C2 or C5), cleaving the C-O bond. wikipedia.org The regioselectivity of this attack depends on the substitution pattern and the specific mechanism (SN1 or SN2). libretexts.org
For the 2,2-disubstituted oxolane ring in this compound:
Attack at C5: This is a secondary carbon. A backside SN2 attack by a nucleophile is sterically accessible. This would lead to the formation of a primary alcohol and a haloalkane.
Attack at C2: This is a quaternary carbon. SN2 attack is impossible due to steric hindrance. An SN1-type mechanism could be considered, as cleavage of the C2-O bond would form a relatively stable tertiary carbocation.
The reaction pathway is a competition between the sterically favored SN2 attack at C5 and the electronically favored (via a more stable carbocation) SN1 pathway at C2. libretexts.org In most cases involving cleavage of unsymmetrical ethers with primary or secondary carbons, the SN2 pathway at the less-substituted carbon predominates. masterorganicchemistry.commasterorganicchemistry.com Therefore, nucleophilic attack at the C5 position is the most likely outcome.
| Reagent | Predicted Mechanism | Site of Attack | Primary Ring-Opened Product |
|---|---|---|---|
| HBr (conc.) | SN2-like | C5 (less hindered) | 1-Cyclopropyl-1-(chloromethyl)pentane-1,5-diol (after initial opening to a bromo-alcohol, followed by potential further reaction) |
| HI (conc.) | SN2-like | C5 (less hindered) | 1-Cyclopropyl-1-(chloromethyl)pentane-1,5-diol (after initial opening to an iodo-alcohol, followed by potential further reaction) |
| H₂SO₄ / H₂O | SN2-like | C5 (less hindered) | 1-Cyclopropyl-1-(chloromethyl)pentane-1,5-diol |
Ring-Opening Reactions of the Oxolane Core
Nucleophile-Induced Ring Opening Pathways
The oxolane ring in this compound, while generally stable, can undergo nucleophilic attack, particularly under acidic conditions or with strong nucleophiles. The presence of the Lewis basic oxygen atom allows for activation by Lewis acids, which polarizes the C-O bonds and facilitates ring opening.
The attack of a nucleophile can theoretically occur at either the C2 or C5 position of the oxolane ring. However, the substitution pattern at C2, featuring a cyclopropyl and a chloromethyl group, significantly influences the regioselectivity of the attack. The C2 position is sterically hindered, making a direct SN2-type attack by a nucleophile less likely. Conversely, the electronic stabilization provided by the adjacent cyclopropyl group can favor the formation of a carbocationic intermediate at C2 upon cleavage of the C2-O bond.
Under Lewis acid catalysis, the oxygen atom is coordinated, weakening the C2-O bond. This can lead to the formation of a tertiary carbocation stabilized by the adjacent cyclopropyl group. This cyclopropylcarbinyl-type cation is a key intermediate that can be trapped by nucleophiles.
A plausible reaction pathway involves the initial formation of an oxonium ion, followed by cleavage of the C2-O bond to generate a stabilized tertiary carbocation. The nucleophile then attacks this carbocation.
Table 1: Hypothetical Nucleophile-Induced Ring Opening Reactions of this compound
| Nucleophile (Nu-) | Reagent/Conditions | Plausible Product(s) |
| H₂O | H₃O⁺ | 4-Chloro-1-cyclopropyl-1,4-pentanediol |
| ROH | Lewis Acid (e.g., BF₃·OEt₂) | 1-Alkoxy-4-chloro-1-cyclopropylpentan-4-ol |
| R₂NH | H⁺ (cat.) | 4-(Dialkylamino)-1-cyclopropyl-1-chloropentan-1-ol |
| CN⁻ | NaCN, H⁺ | 5-Chloro-5-cyclopropyl-5-hydroxypentanenitrile |
Rearrangement Reactions Involving the Oxolane Ring
The formation of a carbocationic intermediate at the C2 position of the oxolane ring can also initiate rearrangement reactions. The high energy of these intermediates can be dissipated through various pathways, including skeletal rearrangements.
One potential rearrangement involves the expansion of the oxolane ring. If a carbocation is formed at C2, a subsequent Wagner-Meerwein shift could occur, leading to the formation of a six-membered tetrahydropyran (B127337) ring. This process would be driven by the relief of torsional strain and the formation of a more stable carbocation.
Another possibility is a fragmentation reaction, particularly if the reaction conditions favor elimination. The formation of a C2 carbocation could be followed by the departure of the chloromethyl group and ring opening to yield an unsaturated alcohol.
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group is a source of significant chemical reactivity due to its inherent ring strain, estimated to be around 27 kcal/mol. This strain energy can be released in ring-opening reactions.
The cyclopropyl ring in this compound can be opened under various conditions, including electrophilic, nucleophilic, and radical pathways.
Electrophilic Ring Opening : In the presence of strong acids, the cyclopropane ring can be protonated, leading to a corner-protonated cyclopropane intermediate. This can then undergo ring opening to form a more stable carbocation, which is subsequently attacked by a nucleophile. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents.
Radical Ring Opening : Radical-mediated ring opening is another feasible pathway. The formation of a radical at a position adjacent to the cyclopropyl ring can induce homolytic cleavage of one of the C-C bonds of the ring. For instance, radical abstraction of the chlorine atom could lead to a primary radical that triggers the opening of the cyclopropyl ring to form a more stable homoallylic radical.
Nucleophilic Ring Opening : While less common for simple cyclopropanes, if the ring is activated by electron-withdrawing groups, nucleophilic attack can occur. In the context of this compound, the proximity of the electronegative chlorine and oxygen atoms might slightly polarize the cyclopropyl ring, but this pathway is generally less favored than electrophilic or radical-induced openings.
Table 2: Potential Cyclopropyl Ring Opening Reactions
| Reagent/Conditions | Reaction Type | Plausible Product(s) |
| HBr, heat | Electrophilic | Halogenated linear or branched alkanes |
| NBS, light/heat | Radical | Bromo-substituted oxolanes with an opened cyclopropyl ring |
| Lewis Acids (e.g., AlCl₃) | Electrophilic | Rearranged or ring-expanded products |
The carbon atom of the cyclopropane ring that is directly attached to the oxolane ring (the carbinyl carbon) is a key reactive site. Reactions that generate a positive charge or a radical at the adjacent C2 position of the oxolane ring will be significantly influenced by the cyclopropyl group.
The cyclopropylcarbinyl system is well-known for its ability to stabilize carbocations through orbital overlap with the bent bonds of the cyclopropane ring. This stabilization can facilitate Sₙ1-type reactions at the chloromethyl group. The resulting cyclopropylcarbinyl cation is non-classical and can exist in equilibrium with the homoallyl and cyclobutyl cations, leading to a mixture of products upon nucleophilic attack.
Interplay of Functional Groups and Remote Effects on Reactivity
The reactivity of each functional group in this compound is not independent but is modulated by the presence of the others.
The reactivity of the chloromethyl group towards nucleophilic substitution is significantly affected by the adjacent cyclopropyl group.
Electronic Effects : The cyclopropyl group can act as a π-electron donor, similar to a vinyl group. This property allows it to stabilize an adjacent developing positive charge in the transition state of an Sₙ1 reaction. Therefore, solvolysis reactions or reactions with weak nucleophiles that proceed through a carbocation intermediate are expected to be accelerated. The formation of a cyclopropylcarbinyl cation would be a key step in such a mechanism.
Steric Effects : For an Sₙ2 reaction, the bulky cyclopropyl group at the α-position to the chloromethyl group introduces significant steric hindrance. This sterically crowded environment impedes the backside attack of a nucleophile, thereby slowing down the rate of Sₙ2 reactions. The rate of Sₙ2 reactions is highly sensitive to steric bulk at the carbon atom bearing the leaving group. libretexts.orgchemistrysteps.com
The interplay of these electronic and steric effects suggests that this compound will likely favor Sₙ1-type reactions at the chloromethyl group under conditions that promote carbocation formation (e.g., polar protic solvents, Lewis acids), leading to a mixture of rearranged and unrearranged products. In contrast, Sₙ2 reactions with strong, unhindered nucleophiles would be expected to be relatively slow.
Conformational Effects on Reaction Selectivity
The reaction selectivity of this compound is intrinsically linked to the conformational preferences of its five-membered oxolane ring. Unlike the more rigid, chair-like conformation of six-membered rings, the tetrahydrofuran (B95107) (also known as oxolane) ring is a flexible system characterized by a continuous series of conformations, primarily the envelope (E) and twist (T) forms. The energy barrier between these conformations is low, leading to a dynamic equilibrium, a phenomenon known as pseudorotation.
The presence of two distinct substituents at the C2 position, a chloromethyl group and a cyclopropyl group, significantly influences this conformational landscape. The substituents introduce both steric and stereoelectronic effects that can favor certain conformations over others, thereby dictating the stereochemical outcome of reactions.
Steric and Electronic Influences on Conformation
The oxolane ring puckering can place the C2 substituents in positions that are analogous to axial and equatorial orientations in a cyclohexane (B81311) ring. In the envelope conformation, for instance, one substituent at C2 will be in a pseudo-axial position while the other is pseudo-equatorial. The molecule will tend to adopt a conformation that minimizes steric strain.
The cyclopropyl group, while small, possesses unique electronic properties due to the high p-character of its C-C bonds, allowing it to interact electronically with adjacent groups. echemi.com Research on other cyclic systems has identified a "cyclopropyl effect," where the presence of a spiro-fused cyclopropane ring can surprisingly lead to an adjacent bulky group preferring an axial-like position. rsc.orgchemistryworld.com This is attributed to a combination of torsional strain and hyperconjugative interactions. While the cyclopropyl group in this compound is not spiro-fused, its electronic and steric properties are crucial in determining the most stable arrangement of the two C2 substituents.
Stereoelectronic Effects
Beyond simple sterics, stereoelectronic effects play a critical role. The anomeric effect, a well-documented phenomenon in heterocyclic chemistry, describes the tendency for an electronegative substituent on a carbon adjacent to a heteroatom to favor an axial position. scripps.eduwikipedia.org This preference is due to a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen and the antibonding (σ*) orbital of the exocyclic C-X bond.
In this compound, a potential anomeric interaction could occur between one of the lone pairs of the ring oxygen and the σ* orbital of the C-Cl bond within the chloromethyl group. For this interaction to be maximal, the O-C2-CH2-Cl chain must adopt a specific geometry, which in turn locks the oxolane ring into a preferred conformation. This stabilizing interaction could favor a conformation where the chloromethyl group is oriented in a pseudo-axial fashion, despite potential steric hindrance with other parts of the ring.
Implications for Reaction Selectivity
The preferred conformation(s) of this compound directly impacts the accessibility of its reactive center—the carbon atom bearing the chlorine. For instance, in a nucleophilic substitution reaction (e.g., an SN2 reaction), the nucleophile must approach this carbon from the side opposite the carbon-chlorine bond (backside attack).
If the molecule exists predominantly in a single, stable conformation, one face of the electrophilic carbon will be significantly more sterically hindered than the other. The bulky cyclopropyl group or atoms of the oxolane ring itself can shield one trajectory of approach for the incoming nucleophile. This steric bias would result in a high degree of stereoselectivity in the reaction, leading to the preferential formation of one stereoisomer of the product. Conversely, if multiple conformations exist in equilibrium with comparable populations, the reaction may yield a mixture of products, reflecting the different reaction pathways available through each conformer.
The following interactive table summarizes the key conformational factors and their potential influence on the reaction selectivity of this compound.
Table 1: Factors Influencing Conformation and Their Effect on Reaction Selectivity
| Conformational Factor | Description | Potential Effect on Reaction Selectivity |
| Steric Hindrance | Repulsive forces between the cyclopropyl group, the chloromethyl group, and the oxolane ring. The system will favor a conformation that minimizes these interactions. | A preferred conformation may sterically block one face of the chloromethyl group, directing nucleophilic attack to the less hindered face. |
| Cyclopropyl Effect | The unique electronic and steric properties of the cyclopropyl group can influence the conformational preference of the adjacent chloromethyl group, potentially favoring an otherwise unexpected orientation. rsc.org | Can lock the molecule into a specific conformation, enhancing the facial bias for nucleophilic attack and increasing stereoselectivity. |
| Anomeric Effect | A potential stabilizing interaction (hyperconjugation) between an oxygen lone pair and the antibonding orbital (σ*) of the C-Cl bond. This favors a pseudo-axial orientation of the chloromethyl group. scripps.eduwikipedia.org | By favoring a specific conformer, it can lead to predictable and high stereoselectivity, as the trajectory for backside attack becomes more defined and consistently either hindered or unhindered. |
| Torsional Strain | Strain caused by eclipsing interactions between bonds on adjacent atoms as the ring puckers. The molecule will adopt a conformation that minimizes this strain. | The lowest energy conformation will present a specific spatial arrangement to incoming reagents, influencing the transition state energy and thus the selectivity of the reaction. |
Derivatization Strategies and Analogues of 2 Chloromethyl 2 Cyclopropyloxolane
Synthesis of Functionalized Derivatives of 2-(Chloromethyl)-2-cyclopropyloxolane
Functionalization of the parent compound is primarily directed at its three key structural motifs.
The primary chloride of the chloromethyl group serves as a versatile synthetic handle for introducing a wide range of functional groups via nucleophilic substitution reactions (SN2). researchgate.net The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by various nucleophiles. koreascience.kr This reactivity is a cornerstone for creating derivatives with modified physicochemical and biological properties.
The general scheme for these transformations can be represented as: R-CH₂Cl + Nu⁻ → R-CH₂Nu + Cl⁻ (where R = 2-cyclopropyloxolane, Nu = Nucleophile)
Key transformations include:
Alcohols: Hydrolysis of the chloromethyl group, typically using a hydroxide (B78521) source like sodium hydroxide in an aqueous solvent, yields the corresponding primary alcohol, (2-cyclopropyloxolan-2-yl)methanol.
Amines: Reaction with ammonia (B1221849), primary, or secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively. For instance, treatment with ammonia would produce (2-cyclopropyloxolan-2-yl)methanamine.
Ethers: Alkoxides (RO⁻) can be used to displace the chloride, forming ethers. For example, sodium methoxide (B1231860) would yield 2-cyclopropyl-2-(methoxymethyl)oxolane.
Nitriles: The introduction of a cyano group is readily achieved using a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. This reaction produces (2-cyclopropyloxolan-2-yl)acetonitrile.
The reactivity of the chloromethyl group in such substitutions is influenced by the steric hindrance around the reaction center and the nature of the solvent. The choice of nucleophile dictates the resulting functional group, allowing for the creation of a diverse library of compounds. researchgate.net
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol (-OH) | Alcohols |
| Ammonia (NH₃) | Aqueous Ammonia | Primary Amine (-NH₂) | Amines |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether (-OR) | Ethers |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-CN) | Nitriles |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Azide (-N₃) | Azides |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether (-SR) | Thioethers |
The cyclopropyl (B3062369) ring is a significant structural motif in medicinal chemistry, often introduced to impose conformational constraints, enhance metabolic stability, or modulate lipophilicity. iris-biotech.de While the cyclopropyl ring in this compound is generally stable, its high ring strain allows for specific chemical modifications, typically under conditions that favor ring-opening.
Strategies for modification, though often requiring more forcing conditions than transformations of the chloromethyl group, could include:
Hydrogenolysis: Catalytic hydrogenation over catalysts like platinum or palladium can lead to the cleavage of a C-C bond in the cyclopropyl ring, resulting in a propyl or isopropyl group, depending on the substitution pattern and reaction conditions.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can open to form an allyl cation, which can then be trapped by a nucleophile.
Cycloadditions: The strained bonds of the cyclopropane (B1198618) can participate in certain cycloaddition reactions, although this is less common for simple alkyl-substituted cyclopropanes.
The oxolane (tetrahydrofuran) ring is a saturated heterocycle and is generally chemically inert compared to the chloromethyl group. nih.gov Its functionalization typically requires more aggressive reagents or specific activation. Theoretical studies on the ring-opening of tetrahydrofuran (B95107) indicate that it can be achieved under specific conditions, for example, with frustrated Lewis pairs, but it is generally an energetically demanding process. nih.gov
Potential, albeit challenging, strategies for functionalizing the oxolane ring include:
Radical Halogenation: Free-radical halogenation could introduce a substituent at one of the methylene (B1212753) groups of the oxolane ring, though this often suffers from a lack of selectivity.
Oxidation: Strong oxidizing agents can potentially oxidize the ring, leading to lactones or other ring-opened products.
Ring-Opening Reactions: As mentioned, strong Lewis acids can coordinate to the oxygen atom, weakening the C-O bonds and facilitating nucleophilic attack and ring cleavage. nih.gov
Given the stability of the oxolane ring, derivatization efforts are more practically focused on the chloromethyl and cyclopropyl moieties.
Exploration of Structurally Related Oxolane Analogues
Investigating analogues with variations at the C-2 position or with different halogenomethyl groups provides valuable structure-activity relationship (SAR) data.
The synthesis of oxolanes with different substituents at the C-2 position allows for a systematic study of how steric and electronic properties at this position influence reactivity and biological activity. A variety of 2-substituted oxolanes can be synthesized through several methods. mdpi.com For instance, replacing the cyclopropyl group with other alkyl or aryl moieties can significantly alter the molecule's lipophilicity and conformational preferences.
| C-2 Substituent | Potential Synthetic Precursor | Expected Property Change |
| Methyl | 2-Methyl-2-(chloromethyl)oxolane | Increased steric bulk vs. H, decreased lipophilicity vs. cyclopropyl |
| Phenyl | 2-Phenyl-2-(chloromethyl)oxolane | Significant increase in steric bulk and lipophilicity; introduces aromatic interactions |
| tert-Butyl | 2-(tert-Butyl)-2-(chloromethyl)oxolane | Major increase in steric hindrance, potentially slowing SN2 reactions at the chloromethyl group |
| Ester (-COOR) | Methyl 2-(chloromethyl)oxolane-2-carboxylate | Introduction of a polar, electron-withdrawing group |
The nature of the C-2 substituent directly impacts the reactivity of the adjacent chloromethyl group. Electron-withdrawing groups can influence the rate of nucleophilic substitution, while bulky groups can introduce steric hindrance that slows down the reaction. researchgate.net
The identity of the halogen in the halogenomethyl group is a critical determinant of its reactivity in nucleophilic substitution reactions. The leaving group ability of halides follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, replacing the chlorine atom with bromine or iodine would result in a more reactive electrophile, allowing for substitutions to occur under milder conditions or with weaker nucleophiles.
Bromomethyl (-CH₂Br) and Iodomethyl (-CH₂I) Analogues: These compounds would be significantly more reactive towards nucleophiles than the parent chloromethyl derivative. This enhanced reactivity can be advantageous for syntheses that fail with the less reactive chloride.
Fluoromethyl (-CH₂F) Analogue: The C-F bond is much stronger, making the fluoromethyl analogue significantly less reactive in SN2 reactions. It would require harsh conditions for substitution and is generally considered a poor leaving group.
This modulation of reactivity allows for the selection of an appropriate derivative based on the desired synthetic outcome and the nature of the nucleophile being used.
Computational and Theoretical Investigations of 2 Chloromethyl 2 Cyclopropyloxolane
Electronic Structure and Bonding Analysis
A thorough understanding of the electronic structure and bonding is fundamental to predicting the reactivity and properties of 2-(Chloromethyl)-2-cyclopropyloxolane.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.commdpi.comnih.govaps.org For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the molecular structure to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated, providing a precise and detailed molecular model. The choice of the functional and basis set is critical for the accuracy of these calculations. mdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. nih.gov A QTAIM analysis of this compound would identify bond critical points and characterize the nature of the chemical bonds, such as covalent or ionic character.
Natural Bond Orbital (NBO) analysis offers a complementary perspective by describing the bonding in terms of localized electron-pair "Lewis-like" structures. nih.gov For the target molecule, NBO analysis would reveal details about orbital hybridization, atomic charges, and the stabilizing effects of electron delocalization through hyperconjugation.
The distribution of electrical charge within a molecule is key to understanding its interactions with other molecules. An electrostatic potential (ESP) map visually represents the electrostatic potential on the electron density surface of a molecule. For this compound, an ESP map would highlight regions of negative potential (typically associated with lone pairs on the oxygen and chlorine atoms) and positive potential (often found around hydrogen atoms). This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the oxolane ring and the rotational freedom of the cyclopropyl (B3062369) and chloromethyl groups suggest that this compound can exist in multiple conformations.
A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For this compound, mapping the PES by systematically rotating the bonds connecting the cyclopropyl and chloromethyl groups to the oxolane ring would identify the energy barriers between different stable conformations (conformers). This analysis would reveal the preferred spatial arrangement of the substituents and the energy required for conformational changes. A related molecule, (chloromethyl)phosphine, has been shown to have two stable rotameric forms with a quantifiable energy difference. nih.gov
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its conformational changes and interactions with a solvent. nih.govnih.govmdpi.com An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the molecule moves and flexes over time. This would allow for the study of conformational equilibria, determining the relative populations of different conformers at a given temperature. The effect of the solvent on the conformational preferences of the molecule can be significant and is a key aspect that MD simulations can elucidate. mdpi.com For instance, simulations can reveal solvent-induced conformational switches. nih.gov
Theoretical Elucidation of Reaction Mechanisms and Kinetics
The theoretical investigation into the reaction mechanisms and kinetics of this compound provides fundamental insights into its reactivity. Computational chemistry serves as a powerful tool to map out the potential energy surfaces of its reactions, identify key intermediates, and determine the energetic barriers that govern reaction rates. mdpi.com
Transition State Characterization and Activation Energy Calculations
A crucial aspect of understanding the reactivity of this compound is the characterization of transition states (TS) for its various potential reactions, such as nucleophilic substitution at the chloromethyl group or ring-opening of the oxolane moiety. ub.eduresearchgate.net Transition states represent the highest energy point along a reaction coordinate, and their structures provide a snapshot of the bond-breaking and bond-forming processes. rowansci.comucsb.edu
Computational methods, particularly density functional theory (DFT), are employed to locate and characterize these first-order saddle points on the potential energy surface. srce.hrsemanticscholar.org A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rowansci.com
The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter in determining the reaction rate. Lower activation energies correspond to faster reactions. For reactions involving this compound, such as a hypothetical SN2 reaction with a nucleophile, the activation energy would be influenced by factors like steric hindrance from the cyclopropyl group and the electronic nature of the oxolane ring. ub.edu
Table 1: Hypothetical Activation Energies for SN2 Reaction of this compound with a Nucleophile
| Computational Method | Basis Set | Solvent | Activation Energy (kcal/mol) |
| B3LYP | 6-31+G(d,p) | Gas Phase | 25.8 |
| B3LYP | 6-31+G(d,p) | Chloroform | 18.2 |
| B3LYP | 6-31+G(d,p) | Water | 15.5 |
| MP2 | cc-pVTZ | Gas Phase | 24.5 |
| MP2 | cc-pVTZ | Water | 14.9 |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of computational chemistry.
Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways
Reaction coordinate analysis provides a detailed picture of the geometric and energetic changes that occur as reactants are converted into products. smu.edu The intrinsic reaction coordinate (IRC) is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. smu.edu By tracing the IRC, chemists can verify that a calculated transition state indeed connects the desired reactants and products and can identify any intermediates that may be formed along the reaction pathway.
For a reaction of this compound, an IRC analysis would reveal the precise sequence of bond-length and bond-angle changes. For instance, in an SN2 reaction, the IRC would depict the gradual approach of the nucleophile, the stretching and eventual breaking of the carbon-chlorine bond, and the inversion of stereochemistry at the carbon center. srce.hr This analysis can also uncover hidden intermediates or reveal asynchronous bond-forming and bond-breaking processes. smu.edu
Solvent Effects on Reaction Energetics and Mechanisms
The surrounding solvent can have a profound impact on the energetics and mechanism of a reaction. wikipedia.orgnih.gov For reactions involving polar or charged species, such as the transition state of an SN2 reaction, polar solvents can offer significant stabilization, thereby lowering the activation energy and accelerating the reaction rate. nih.govucla.edu
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous dielectric medium. nih.gov These calculations can quantify the stabilization of reactants, transition states, and products in different solvents. For reactions of this compound, moving from a nonpolar to a polar solvent would be expected to significantly lower the activation barrier for reactions that proceed through a polar transition state. nih.gov
Table 2: Hypothetical Solvation Free Energies for the SN2 Reaction of this compound
| Species | Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
| Reactants | Chloroform | 4.9 | -3.2 |
| Transition State | Chloroform | 4.9 | -10.8 |
| Products | Chloroform | 4.9 | -12.5 |
| Reactants | Water | 78.4 | -5.1 |
| Transition State | Water | 78.4 | -15.6 |
| Products | Water | 78.4 | -18.3 |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of computational chemistry.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net By identifying key molecular descriptors that influence reactivity, QSRR models can be used to predict the reactivity of new, unstudied compounds.
For a series of oxolane derivatives related to this compound, a QSRR study could be developed to predict their reaction rates with a common nucleophile. Molecular descriptors could include electronic properties (e.g., partial charges, HOMO-LUMO gap), steric parameters (e.g., molecular volume, surface area), and topological indices. researchgate.net
A typical QSRR model takes the form of a linear equation:
log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where log(k) is the logarithm of the reaction rate constant, Dᵢ are the molecular descriptors, and cᵢ are the regression coefficients determined from a training set of compounds with known reactivities. Such a model could be a valuable tool for designing new oxolane derivatives with tailored reactivity profiles.
Advanced Spectroscopic Elucidation in 2 Chloromethyl 2 Cyclopropyloxolane Research
High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Dynamic Processes
High-resolution NMR spectroscopy is the cornerstone for determining the constitution and stereochemistry of 2-(Chloromethyl)-2-cyclopropyloxolane. The analysis begins with standard one-dimensional ¹H and ¹³C NMR but requires advanced two-dimensional techniques for unambiguous assignment.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation
Two-dimensional NMR experiments are critical for mapping the complex network of covalent bonds and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would be expected to show correlations between the diastereotopic protons at C5 and C4, and between the C4 and C3 protons of the oxolane ring. It would also map the connectivity within the cyclopropyl (B3062369) ring, showing cross-peaks between the geminal and vicinal protons of the cyclopropane (B1198618) moiety.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the oxolane, cyclopropyl, and chloromethyl groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space proximity of protons, providing vital information for stereochemical assignment. imperial.ac.ukresearchgate.net NOESY correlations would help determine the relative orientation of the bulky cyclopropyl and chloromethyl groups. For instance, observing a NOESY cross-peak between a proton on the cyclopropyl ring and a proton on the oxolane ring (e.g., at C3 or C5) would indicate their spatial closeness, helping to define the molecule's preferred conformation and the stereochemistry at C2. researchgate.net
Table 1: Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons | Information Gained |
|---|---|---|---|
| COSY | H3 ↔ H4, H4 ↔ H5 | - | Connectivity within the oxolane ring. |
| COSY | H7 ↔ H8, H7' ↔ H8' | - | Connectivity within the cyclopropyl ring. |
| HSQC | H3, H4, H5, H6, H7, H8 | C3, C4, C5, C6, C7, C8 | Direct ¹H-¹³C one-bond correlations. |
| HMBC | H6 (CH₂Cl), H7/H8 (Cyclopropyl) | C2 (Quaternary) | Confirms attachment of substituents to C2. libretexts.org |
| HMBC | H3, H5 (Oxolane) | C2 (Quaternary) | Confirms oxolane ring structure around C2. |
| NOESY | H7/H8 ↔ H3, H7/H8 ↔ H6 | - | Spatial proximity for stereochemical assignment. imperial.ac.uk |
Dynamic NMR Spectroscopy for Conformational Studies
The five-membered oxolane (tetrahydrofuran) ring is not planar and undergoes rapid conformational changes at room temperature through a process known as pseudorotation. researchgate.netosi.lvosi.lv The ring typically adopts low-energy envelope and twist conformations. mdpi.com Dynamic NMR spectroscopy, which involves recording NMR spectra at various temperatures, can provide insight into these processes.
By lowering the temperature, the rate of conformational exchange can be slowed down. If the exchange is slow on the NMR timescale, separate signals for the axial and equatorial protons of the non-planar ring may be observed. From the coalescence temperature of these signals, the energy barrier (ΔG‡) for the ring pseudorotation can be calculated. This analysis provides a quantitative measure of the ring's flexibility and the influence of the bulky 2-substituents on its conformational preferences.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Strain Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. mdpi.comksu.edu.sa These complementary techniques are particularly useful for identifying key functional groups and analyzing the inherent strain in the cyclopropyl ring of this compound.
Detailed Vibrational Mode Assignments and Fermi Resonances
The vibrational spectrum of this compound is expected to exhibit several characteristic bands:
Oxolane Ring Vibrations: A strong band corresponding to the asymmetric C-O-C stretching vibration is expected in the IR spectrum, typically around 1070-1150 cm⁻¹.
Cyclopropyl Group Vibrations: The cyclopropyl ring has characteristic C-H stretching vibrations at unusually high frequencies (3000-3100 cm⁻¹) due to the increased s-character of the C-H bonds. The ring deformation modes ("ring breathing") also give rise to specific bands.
Chloromethyl Group Vibrations: A distinct C-Cl stretching band should be observable, typically in the 650-850 cm⁻¹ region of the IR spectrum. The CH₂ scissoring and wagging modes will also be present.
Aliphatic C-H Vibrations: Standard symmetric and asymmetric stretching and bending vibrations for the CH₂ groups of the oxolane ring will appear in their typical regions (~2850-2960 cm⁻¹ and ~1450 cm⁻¹, respectively).
Table 2: Predicted Principal Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique | Notes |
|---|---|---|---|
| C-H Stretch (Cyclopropyl) | 3000 - 3100 | IR, Raman | High frequency is characteristic of strained rings. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman | From oxolane and chloromethyl CH₂ groups. |
| C-O-C Stretch (Ether) | 1070 - 1150 | IR (Strong) | Characteristic of the oxolane ring. |
| CH₂ Scissor | 1440 - 1470 | IR | Bending mode for all CH₂ groups. |
| C-Cl Stretch | 650 - 850 | IR | Depends on conformation (gauche/trans). |
Fermi Resonances: In complex molecules, it is possible for an overtone or combination band to have nearly the same energy as a fundamental vibrational mode. libretexts.org If they possess the same symmetry, they can interact in a phenomenon known as Fermi resonance, resulting in two bands of similar intensity where only one strong band was expected. bhu.ac.innih.gov For instance, an overtone of a CH₂ bending mode could potentially interact with a C-O stretching fundamental, complicating spectral interpretation but also providing deeper structural insights if analyzed correctly. researchgate.net
In-situ Spectroscopic Monitoring of Reactions
In-situ IR spectroscopy, often using an attenuated total reflectance (ATR) probe, is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time. rsc.orgspectroscopyonline.commt.com For a reaction involving this compound, such as a nucleophilic substitution at the chloromethyl group, in-situ IR can track the reaction progress without the need for sampling. By monitoring the decrease in the intensity of the characteristic C-Cl absorption band and the simultaneous increase in the intensity of a band corresponding to the newly formed functional group, one can determine reaction kinetics, identify intermediates, and confirm reaction completion. researchgate.netxjtu.edu.cn
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers significant structural clues through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely induce several predictable fragmentation pathways.
The molecular ion (M⁺•) would be the species with the highest mass-to-charge ratio (m/z). Key fragmentation pathways would likely include:
Alpha-Cleavage: The C-C bonds adjacent to the oxygen atom are prone to cleavage. This can lead to the loss of the chloromethyl radical (•CH₂Cl) or the cyclopropyl radical (•C₃H₅), resulting in resonance-stabilized oxonium ions. Cleavage of the C2-C3 bond within the ring is also a common pathway for cyclic ethers. nih.govresearchgate.netuga.edu
Loss of a Neutral Molecule/Radical: The loss of a chlorine radical (•Cl) to form a carbocation at the CH₂ group is a probable pathway. Subsequent rearrangement or fragmentation of this cation could follow.
Ring Opening: The molecular ion can undergo ring-opening to form a linear radical cation, which then fragments further through pathways typical for acyclic ethers and haloalkanes. libretexts.org
By carefully analyzing the m/z values of the fragment ions, a detailed fragmentation map can be constructed. This map is invaluable for confirming the molecular structure and can be used in tracer studies, where isotopic labeling (e.g., with ¹³C or ²H) allows for the tracing of specific atoms through complex reaction mechanisms.
Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound (C₈H₁₃ClO)
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 160/162 | [C₈H₁₃ClO]⁺• | Molecular Ion (M⁺•) |
| 125 | [M - Cl]⁺ | Loss of chlorine radical. |
| 119 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical (α-cleavage). |
| 111/113 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical (α-cleavage). |
| 71 | [C₄H₇O]⁺ | Fragment from oxolane ring cleavage. |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation. |
High-Resolution Mass Spectrometry (HRMS) for Product Characterization and Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound, providing an accurate mass measurement of the molecular ion. This precision allows for the determination of the compound's elemental formula, a fundamental step in confirming its identity. uci.edursc.org Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies of less than 5 parts per million (ppm), which is typically sufficient to distinguish the desired molecular formula from other potential candidates with the same nominal mass. ucsb.eduwaters.com
For this compound, the expected neutral monoisotopic mass is 160.0655 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, with a calculated exact mass of 161.0729 Da. The high accuracy of HRMS allows for the confident confirmation of the C₈H₁₃ClO formula by comparing the experimentally measured mass to the calculated value. uci.edu The presence of the chlorine atom is further confirmed by the characteristic isotopic pattern, with a peak for the ³⁷Cl isotope ([M+2+H]⁺) at approximately one-third the intensity of the ³⁵Cl peak ([M+H]⁺).
Table 1: HRMS Data for Confirmation of Elemental Composition of Protonated this compound This table presents theoretical data to illustrate the capability of HRMS in distinguishing the target compound's formula from other potential formulas with the same nominal mass.
| Molecular Formula | Calculated Exact Mass (m/z) of [M+H]⁺ | Mass Difference from C₈H₁₄ClO⁺ (mDa) | Required Mass Accuracy (ppm) to Differentiate |
|---|---|---|---|
| C₈H₁₄ClO⁺ | 161.0729 | 0 | - |
| C₇H₁₀N₂O₂⁺ | 161.0815 | +8.6 | < 53.4 |
| C₁₀H₁₃O₂⁺ | 161.0910 | +18.1 | < 112.4 |
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for differentiating between structural isomers. Although this compound has a unique structure, if isomeric impurities were present (e.g., 2-(chloromethyl)-3-cyclopropyloxolane or 1-chloro-1-(tetrahydrofuran-2-yl)cyclopropane), they would likely produce distinct fragmentation patterns upon collision-induced dissociation. By generating and comparing the high-resolution fragmentation spectra of the isomers, specific fragment ions can be identified that are unique to each structure, enabling their differentiation and characterization even in a complex mixture. nih.gov
Fragmentation Pattern Analysis for Structural Insights
The analysis of fragmentation patterns, typically from Electron Impact (EI) ionization mass spectrometry, provides crucial information about the molecular structure and connectivity of this compound. slideshare.net In cyclic ethers, ionization often occurs on the lone pair electrons of the oxygen atom, creating a molecular ion (M⁺•) that is prone to fragmentation. nih.govruc.dk
The fragmentation of this compound is expected to proceed through several key pathways based on established mechanisms for related compounds. researchgate.netnsf.gov
Alpha-Cleavage: The bonds adjacent to the oxygen atom are susceptible to cleavage. The most likely fragmentation would be the loss of the largest substituent, the chloromethyl or cyclopropyl group, as a radical.
Loss of the chloromethyl radical (•CH₂Cl) would result in a stable tertiary oxonium ion at m/z 111.
Loss of the cyclopropyl radical (•C₃H₅) would yield a fragment at m/z 119.
Ring-Opening and Subsequent Fragmentation: The molecular ion can undergo ring-opening to form a linear radical cation, which then fragments further. This is a common pathway for substituted tetrahydrofurans. nih.gov
Loss of HCl: Rearrangement reactions can lead to the elimination of a neutral molecule like hydrogen chloride (HCl), which would produce a fragment ion at m/z 124.
Cyclopropyl Ring Fragmentation: The strained cyclopropane ring itself can fragment, often by losing ethene (C₂H₄), leading to characteristic ions. docbrown.info
The base peak in the spectrum would likely correspond to the most stable carbocation formed. Given the stability of tertiary oxonium ions, the fragment at m/z 111 resulting from the loss of the chloromethyl radical is a strong candidate for a high-abundance peak.
Table 2: Predicted Key Fragment Ions for this compound in EI-MS
| m/z | Proposed Ion Structure / Identity | Fragmentation Pathway |
|---|---|---|
| 160/162 | [C₈H₁₃ClO]⁺• | Molecular Ion (M⁺•) with ³⁵Cl/³⁷Cl isotopes |
| 125 | [M - Cl]⁺ | Loss of chlorine radical |
| 124 | [M - HCl]⁺• | Elimination of neutral HCl |
| 119/121 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |
| 111 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical |
| 71 | [C₄H₇O]⁺ | Common fragment from tetrahydrofuran (B95107) ring cleavage nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net This technique is essential for confirming the constitution and, crucially, the absolute stereochemistry of chiral derivatives of this compound.
Absolute Configuration Determination of Chiral Derivatives
The C2 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-2-(chloromethyl)-2-cyclopropyloxolane. X-ray crystallography is a powerful and unambiguous method to determine the absolute configuration of a single enantiomer. nih.govresearchgate.net
The process requires a high-quality single crystal of an enantiomerically pure sample. researchgate.net For a successful determination, the compound must crystallize in one of the 65 non-centrosymmetric (chiral) Sohncke space groups, which lack inversion centers and mirror planes. d-nb.infonih.gov Common chiral space groups include P2₁, P2₁2₁2₁, and P1. ed.ac.uk
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. nih.gov Even with lighter atoms like chlorine and oxygen, using copper Kα radiation (λ = 1.5418 Å) typically produces a sufficiently strong anomalous signal to distinguish between the two possible enantiomeric structures. The correctness of the assigned configuration is statistically validated by the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted (incorrect) structure. researchgate.netnih.gov A successful crystallographic analysis of a chiral derivative of an oxolane, for example, can unambiguously establish the configurations of all its stereogenic centers. nih.gov
Crystal Packing and Intermolecular Interactions
The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. ias.ac.in Understanding these interactions is key to the field of crystal engineering. An analysis of the crystal packing reveals how molecular shape and electrostatic potential govern the formation of the solid-state architecture.
For this molecule, several types of interactions are expected to be significant:
Dipole-Dipole Interactions: The polar C-O and C-Cl bonds create a net molecular dipole moment, leading to electrostatic interactions that influence molecular orientation.
Weak Hydrogen Bonds: While lacking classical hydrogen bond donors, the molecule can participate in weak C-H···O and C-H···Cl hydrogen bonds. The oxygen atom of the oxolane ring and the chlorine atom can act as acceptors for hydrogen atoms from the cyclopropyl and chloromethyl groups of neighboring molecules. mdpi.com
Halogen Bonding: The chlorine atom possesses an electrophilic region (a σ-hole) opposite the C-Cl covalent bond, which can engage in an attractive interaction with a nucleophilic region on an adjacent molecule, such as the lone pair of the oxygen atom (Cl···O). researchgate.netresearchgate.net
These interactions combine to form a stable, three-dimensional supramolecular network. For instance, C-H···O interactions might link molecules into chains or layers, which are then held together by weaker van der Waals and dipole-dipole forces. nih.gov The specific geometry and prevalence of these interactions determine the final crystal packing arrangement.
Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|---|
| Weak Hydrogen Bond | C-H (cyclopropyl/alkyl) | O (oxolane) | H···O: 2.2 - 2.8 | C-H···O: 120 - 170 |
| Weak Hydrogen Bond | C-H (chloromethyl) | Cl | H···Cl: 2.6 - 3.0 | C-H···Cl: 120 - 170 |
Table of Compounds
| Compound Name |
|---|
| This compound |
| (R)-2-(Chloromethyl)-2-cyclopropyloxolane |
| (S)-2-(Chloromethyl)-2-cyclopropyloxolane |
| 2-(Chloromethyl)-3-cyclopropyloxolane |
Applications of 2 Chloromethyl 2 Cyclopropyloxolane in Materials Science and Organic Synthesis
2-(Chloromethyl)-2-cyclopropyloxolane as a Monomer in Polymer Chemistry
The presence of the cyclic ether (oxolane) makes this compound a suitable candidate for ring-opening polymerization (ROP), a powerful technique for producing well-defined polyethers. The resulting polymers carry pendant cyclopropyl (B3062369) and chloromethyl groups, offering opportunities for tuning material properties and subsequent functionalization.
This compound can undergo cationic ring-opening polymerization (CROP) to yield polyethers with a unique repeating unit. beilstein-journals.org The polymerization is typically initiated by electrophilic species, such as protonic acids or Lewis acids, which activate the oxygen atom of the oxolane ring, rendering it susceptible to nucleophilic attack by another monomer molecule. researchgate.net
The polymerization rate and the properties of the resulting polymer are influenced by the substituents on the oxolane ring. The presence of both a cyclopropyl and a chloromethyl group at the C2 position introduces significant steric hindrance, which may affect the polymerization kinetics compared to less substituted cyclic ethers. However, studies on analogous monomers, such as 2-cyclopropyl-2-oxazoline, have shown that the cyclopropyl group can influence electronic effects that dictate reactivity. researchgate.net The polymerization of 2-(chloromethyl)oxetane, a four-membered ring analogue, has been shown to produce elastomeric homopolymers. caltech.edu It is anticipated that the polymerization of this compound would lead to novel polyether materials whose thermal and mechanical properties are modulated by the bulky and rigid cyclopropyl group in the side chain.
Table 1: Comparison of Polymerization Behavior in Structurally Related Monomers This table presents hypothetical data based on established principles of CROP for illustrative purposes.
| Monomer | Initiator System | Typical Polymerization Temp. (°C) | Resulting Polymer Properties |
| Tetrahydrofuran (B95107) (Oxolane) | BF₃·OEt₂ / H₂O | 0 - 25 | Semicrystalline, T_m ≈ 43°C |
| 2-Cyclopropyl-2-oxazoline | Methyl Tosylate | 140 | Thermoresponsive |
| 3,3-Bis(chloromethyl)oxetane | Boron Trifluoride | < 100 | Highly crystalline, inert, m.p. 180°C researchgate.net |
| This compound | Methyl Triflate | 60 - 100 | Expected to be amorphous with high T_g |
To further tailor the properties of the final material, this compound can be copolymerized with other cyclic monomers. This strategy allows for the precise introduction of different functionalities and control over properties such as hydrophilicity, thermal stability, and mechanical strength. Suitable comonomers could include unsubstituted oxolane, ethylene (B1197577) oxide, or propylene (B89431) oxide.
The outcome of a copolymerization reaction is determined by the reactivity ratios (r₁ and r₂) of the two monomers. researchgate.net These ratios describe the relative tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (r > 1) or the comonomer (r < 1). An ideal copolymerization (r₁ = r₂ = 1) results in a random distribution of monomer units, while values deviating from unity can lead to alternating or block-like structures. researchgate.net Determining the reactivity ratios for the copolymerization of this compound (M₁) with a comonomer like tetrahydrofuran (M₂) would be crucial for controlling the microstructure and thus the macroscopic properties of the resulting copolymer.
Table 2: Illustrative Reactivity Ratios and Resulting Copolymer Microstructures
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | Predominant Copolymer Structure |
| This compound | Tetrahydrofuran | 0.8 | 1.1 | Random |
| This compound | Ethylene Oxide | 0.1 | 0.2 | Alternating tendency |
| This compound | Propylene Oxide | 1.5 | 0.6 | Blocky tendency (M₁ blocks) |
A key advantage of using this compound as a monomer is the presence of the pendant chloromethyl group in the resulting polymer. This group serves as a highly versatile reactive handle for post-polymerization modification, allowing the synthesis of a wide array of functional polymers from a single parent polyether. semanticscholar.orgrsc.org The chlorine atom can be readily displaced by a variety of nucleophiles through well-established substitution reactions. rsc.orgresearchgate.net
This approach enables the introduction of functional groups that might not be compatible with the conditions of ring-opening polymerization. semanticscholar.org For instance, nucleophilic substitution with sodium azide (B81097) yields an azido-functionalized polymer, which can then be used in "click" chemistry reactions. Reaction with amines, thiols, or carboxylates can introduce new functionalities, altering the polymer's solubility, thermal properties, or ability to coordinate with metal ions. researchgate.netnumberanalytics.com This strategy effectively allows for the creation of a library of polymers with diverse properties but identical chain lengths, all derived from the same initial polymerization. semanticscholar.org
Table 3: Examples of Post-Polymerization Modification Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Click chemistry, bioconjugation |
| Amine | Propylamine (CH₃CH₂CH₂NH₂) | Propylaminomethyl (-CH₂NHC₃H₇) | pH-responsive materials, metal chelation |
| Thiol | Thiophenol (C₆H₅SH) | Phenylthiomethyl (-CH₂SC₆H₅) | High refractive index materials, crosslinking |
| Carboxylate | Sodium Acetate (CH₃COONa) | Acetyloxymethyl (-CH₂OOCCH₃) | Hydrophilic coatings, drug delivery |
| Phthalimide | Potassium Phthalimide | Phthalimidomethyl | Precursor to primary amines |
Role as a Versatile Synthetic Intermediate and Building Block
Beyond polymer science, the distinct chemical functionalities of this compound make it a valuable building block for the synthesis of more complex organic structures. chemrxiv.org
In multistep synthesis, this compound can be used to introduce the unique 2-cyclopropyl-2-oxolanylmethyl moiety into a target molecule. The primary site of reaction is the electrophilic chloromethyl group, which readily participates in S_N2 reactions with a wide range of nucleophiles. This allows for the coupling of the cyclopropyloxolane fragment to other parts of a complex molecular framework.
The cyclopropyl group itself is of interest in medicinal chemistry and materials science due to its conformational rigidity and electronic properties. The oxolane ring provides a stable, relatively polar, and hydrogen-bond-accepting ether linkage. The combination of these features in a single building block allows synthetic chemists to access novel chemical space. For example, it could be used in the synthesis of analogues of biologically active compounds, where the cyclopropyloxolane group could serve as a bioisostere for other chemical groups, potentially improving metabolic stability or binding affinity.
As a precursor, this compound can be converted into a variety of more elaborate fine chemicals. The chloromethyl group can be transformed into other functional groups, thereby expanding its synthetic utility.
Conversion to Aldehyde: Oxidation, for example via the Kornblum oxidation, could convert the chloromethyl group into a formyl group, yielding 2-cyclopropyloxolane-2-carbaldehyde. This aldehyde would be a valuable intermediate for Wittig reactions, aldol (B89426) condensations, and reductive aminations.
Grignard Reagent Formation: Conversion to the corresponding Grignard reagent, (2-cyclopropyloxolan-2-yl)methylmagnesium chloride, would create a potent nucleophile capable of forming new carbon-carbon bonds with aldehydes, ketones, and esters.
Synthesis of Amines and Nitriles: Substitution with ammonia (B1221849) or cyanide would provide the corresponding primary amine or nitrile, respectively. These compounds are themselves versatile precursors for amides, carboxylic acids, and more complex nitrogen-containing heterocycles. nih.govmdpi.comnih.gov
Through these transformations, this compound serves as a foundational molecule for accessing a diverse range of advanced fine chemicals with potential applications in pharmaceuticals, agrochemicals, and specialty materials. mdpi.com
Catalysis and Reagent Design
Potential as a Ligand Precursor for Metal Catalysts
No published research or data could be identified that discusses or investigates the use of this compound as a precursor for synthesizing ligands for metal catalysts. The chemical structure, featuring a reactive chloromethyl group and a strained cyclopropane (B1198618) ring adjacent to an oxolane core, theoretically suggests potential for coordination with metal centers after appropriate functionalization. However, no studies have been found that explore this potential or provide experimental evidence.
Development of Novel Organocatalysts Incorporating the Oxolane/Cyclopropane Motif
Similarly, the search yielded no information on the development or application of organocatalysts derived from or incorporating the this compound structure. While the broader field of organocatalysis involving cyclopropane derivatives is an active area of research, this specific molecule is not mentioned in the available literature in this context. Consequently, no data tables or detailed research findings on its performance, substrate scope, or mechanistic pathways in organocatalytic reactions can be provided.
Future Research Directions and Outlook
Development of More Sustainable and Efficient Synthetic Routes
Currently, specific, high-yield, and environmentally benign synthetic methods for 2-(Chloromethyl)-2-cyclopropyloxolane are not documented in peer-reviewed literature. Future research should prioritize the development of green and sustainable synthetic pathways. rsc.orgresearchgate.net Key areas of focus could include:
Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, minimizing waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the oxolane or cyclopropane (B1198618) rings.
Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste and enhance reaction efficiency. This could involve exploring enzymatic catalysis or earth-abundant metal catalysts.
Solvent Minimization: Developing solvent-free reaction conditions or utilizing greener solvents like water, supercritical fluids, or bio-derived solvents to lessen the environmental impact. mdpi.com
A comparative data table for potential synthetic strategies is proposed below:
| Synthetic Strategy | Potential Advantages | Potential Challenges | Sustainability Index (Hypothetical) |
| Traditional Multi-step | Based on established reactions | High waste generation, use of hazardous reagents | Low |
| Catalytic Cyclization | High efficiency, lower waste | Catalyst development and cost | Medium to High |
| Bio-catalytic Route | High selectivity, mild conditions | Enzyme availability and stability | High |
| Photochemical Synthesis | Novel pathways, high atom economy | Specialized equipment, scalability | Medium |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique structural combination of a strained cyclopropane ring, a reactive chloromethyl group, and an oxolane moiety suggests a rich and complex reactivity profile for this compound that remains unexplored. Future investigations should systematically probe its chemical behavior.
Ring-Opening Reactions: The high ring strain of the cyclopropane group makes it susceptible to ring-opening reactions initiated by nucleophiles, electrophiles, or radical species, potentially leading to diverse functionalized derivatives. nih.gov
Nucleophilic Substitution: The primary chloride offers a reactive handle for a wide array of S_N2 reactions, allowing for the introduction of various functional groups (e.g., azides, amines, thiols, cyanides).
Rearrangements: Acid- or transition-metal-catalyzed rearrangements could lead to novel heterocyclic or carbocyclic scaffolds, driven by the release of ring strain from the cyclopropyl (B3062369) group.
Polymerization: The chloromethyl group could serve as an initiator or a functional handle for polymerization, potentially leading to novel polymers with unique properties derived from the cyclopropyl and oxolane units.
Advanced Computational Modeling for Predictive Understanding
Before extensive experimental work, advanced computational modeling can provide invaluable insights into the structure, properties, and reactivity of this compound.
Conformational Analysis: Determining the most stable three-dimensional structures and the energy barriers between different conformers.
Electronic Structure Calculations: Mapping the electron density to identify reactive sites (nucleophilic and electrophilic centers) and predict the outcomes of various reactions.
Reaction Pathway Modeling: Simulating potential reaction mechanisms to calculate activation energies and predict the feasibility and selectivity of different transformations. nih.gov This can guide experimental design and avoid unnecessary trials.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectral data to aid in the characterization and identification of the compound and its derivatives.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the exploration of its synthesis and reactivity, modern automation technologies can be employed.
Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety (especially for potentially energetic intermediates), precise control over reaction parameters (temperature, pressure, time), and enhanced scalability. bldpharm.commdpi.comdurham.ac.uk Developing a flow synthesis for this compound would enable rapid optimization of reaction conditions and facilitate the production of derivatives.
Automated Synthesis Platforms: High-throughput experimentation using automated synthesizers can be used to rapidly screen a wide range of reactants and catalysts for reactions involving the chloromethyl group. chemrxiv.orgchemrxiv.org This would accelerate the discovery of new derivatives and reactivity patterns.
The table below illustrates the potential benefits of integrating these technologies:
| Technology | Key Benefit | Application to this compound |
| Flow Chemistry | Enhanced Safety & Control | Safe handling of intermediates, rapid optimization of synthesis. |
| Automated Synthesis | High-Throughput Screening | Rapid derivatization via the chloromethyl group. |
| Machine Learning | Predictive Optimization | Algorithm-driven optimization of reaction yields and selectivity. |
Design of Next-Generation Materials Based on this compound Derivatives
The unique combination of functional groups in this molecule makes it a compelling building block for the creation of advanced materials with novel properties.
Functional Polymers: Derivatives of this compound could be incorporated into polymers to create materials with tailored properties, such as enhanced thermal stability, specific optical properties, or improved mechanical strength.
Hybrid Organic-Inorganic Materials: The oxolane and other introduced functional groups could act as ligands for metal ions, enabling the formation of metal-organic frameworks (MOFs) or other hybrid materials for applications in catalysis, gas storage, or sensing. chemrxiv.org
Bioactive Molecules: The oxolane ring is a common feature in many biologically active natural products. nih.gov Derivatives could be synthesized and screened for potential pharmaceutical or agrochemical applications.
Advanced Coatings and Adhesives: The reactivity of the chloromethyl and cyclopropyl groups could be harnessed to develop cross-linking agents for advanced coatings, adhesives, and composites with high durability and specific surface properties.
Further research into these areas will be crucial to understand and harness the full potential of this compound as a versatile chemical building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
